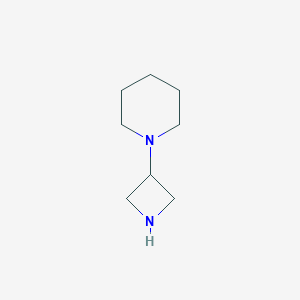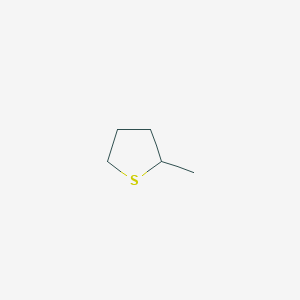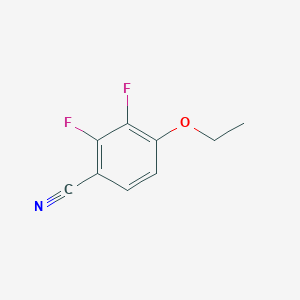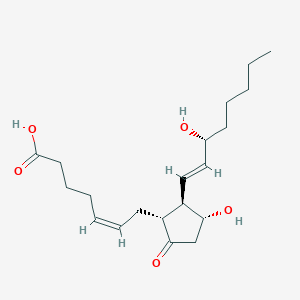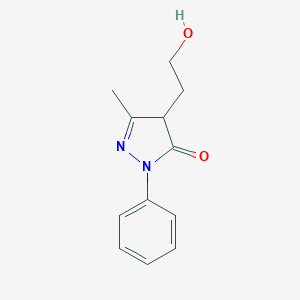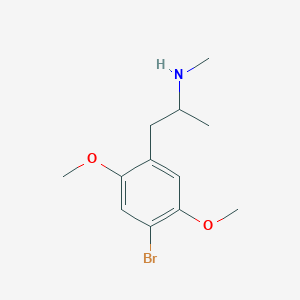
Methyl-DOB
Descripción general
Descripción
Methyl-DOB, or 4-bromo-2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug. It is similar in structure to DOB. Methyl-DOB was first synthesized by Alexander Shulgin . The minimum dosage is listed as 8 mg, and the effects onset begin after 3 hours and last up to 36 hours . Methyl-DOB produces many physical effects, such as mydriasis and muscle tenseness, but few psychoactive effects .
Molecular Structure Analysis
Methyl-DOB has a molecular formula of C12H18BrNO2 . Its structure includes a bromine atom (Br), two methoxy groups (OCH3), and a methylamine group (NHCH3) attached to a benzene ring . The ChemSpider ID for Methyl-DOB is 8261023 .
Physical And Chemical Properties Analysis
Methyl-DOB has a molecular weight of 288.18 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 287.05209 g/mol .
Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Dyes : Research by Sahoo and Gupta (2012) discusses the optimization of photocatalytic degradation of methyl blue using silver ion-doped titanium dioxide. This study highlights the potential of photocatalytic processes in the degradation of certain compounds, which might be relevant to understanding the degradation or transformation of substances like Methyl-DOB (Sahoo & Gupta, 2012).
DNA Methylation as a Surrogate Measure : Houseman et al. (2012) developed a method for inferring changes in the distribution of white blood cells using DNA methylation signatures. This approach could be potentially applied in research where Methyl-DOB impacts cellular processes (Houseman et al., 2012).
Clinical Application of Methylated DNA Sequences in Cancer Biomarkers : Kagan et al. (2007) provide insights into the application of methylated DNA sequences as cancer biomarkers. Understanding the methylation processes could be crucial in the broader context of chemical compound effects on DNA methylation (Kagan et al., 2007).
Effects on Human Cellular Processes and Epigenetic Landscape : Verheijen et al. (2019) investigated the biological effects of dimethyl sulfoxide (DMSO), highlighting how certain compounds can have significant impacts on cellular processes and the epigenetic landscape. This might offer a framework to understand the interactions of compounds like Methyl-DOB with human cells (Verheijen et al., 2019).
DNA Methylation Patterns in Sheep Muscle : Couldrey et al. (2014) explored DNA methylation in sheep muscle, providing a model for understanding epigenetic regulation in muscle development. Such research could be relevant if Methyl-DOB has applications in muscular or developmental biology (Couldrey et al., 2014).
DNA Methylation Assays for Biomarker Development : The comparative study by Assenov et al. (2016) on DNA methylation assays provides insights into how methylation analysis can be used in disease diagnosis and treatment, which could be applicable in studies involving Methyl-DOB (Assenov et al., 2016).
Interaction between Methyltransferases and Inhibitors : Hu et al. (2014) discuss the role of DNA and histone methyltransferases in gene expression, which could provide a foundation for understanding how compounds like Methyl-DOB interact with methylation processes (Hu et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVSGCCXMIFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435435 | |
| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-DOB | |
CAS RN |
155638-80-5 | |
| Record name | 4-Bromo-2,5-dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155638-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DOB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW3LF52S82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




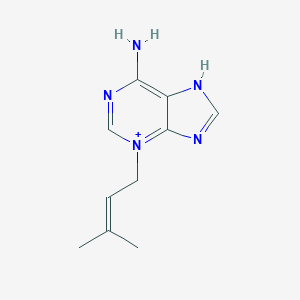
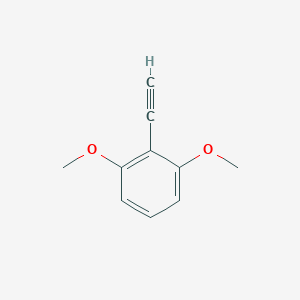
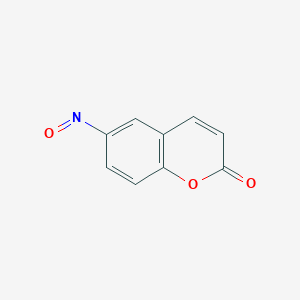
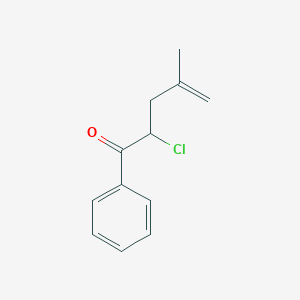
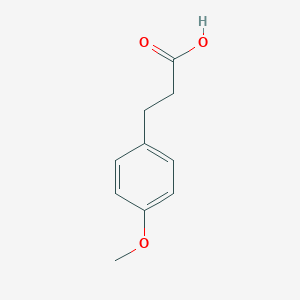
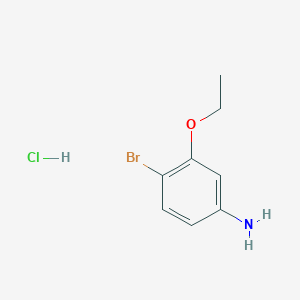
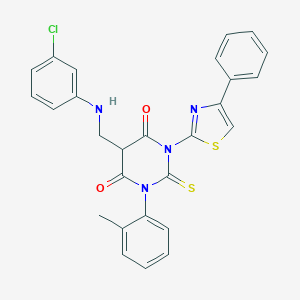
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
